(E)-5-Bromo-2,4-difluorobenzaldehyde oxime
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Overview
Description
(E)-5-Bromo-2,4-difluorobenzaldehyde oxime is a chemical compound characterized by the presence of a bromine atom and two fluorine atoms on a benzene ring, along with an aldehyde group and an oxime functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-bromo-2,4-difluorobenzaldehyde as the starting material.
Reaction Conditions: The oxime group is introduced through the reaction of the aldehyde with hydroxylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 0-5°C to control the formation of the oxime.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors are used to maintain precise control over reaction conditions, ensuring consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.
Reduction: The oxime group can be reduced to form a primary amine.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(E)-5-Bromo-2,4-difluorobenzaldehyde oxime has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which (E)-5-Bromo-2,4-difluorobenzaldehyde oxime exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes.
Anticancer Activity: Inhibits enzymes or pathways involved in cancer cell growth.
Comparison with Similar Compounds
(E)-5-Bromo-2,4-difluorobenzaldehyde oxime is unique due to its specific combination of functional groups and halogen atoms. Similar compounds include:
5-Bromo-2,4-difluorobenzaldehyde: Lacks the oxime group.
2,4-Difluorobenzaldehyde oxime: Lacks the bromine atom.
5-Bromo-2,4-difluorobenzene: Lacks the aldehyde and oxime groups.
Properties
Molecular Formula |
C7H4BrF2NO |
---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
(NE)-N-[(5-bromo-2,4-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4BrF2NO/c8-5-1-4(3-11-12)6(9)2-7(5)10/h1-3,12H/b11-3+ |
InChI Key |
DJAJXNDTZMMOAJ-QDEBKDIKSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1Br)F)F)/C=N/O |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)C=NO |
Origin of Product |
United States |
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